
Methyl 4-hydroxypyrimidine-5-carboxylate
Overview
Description
Methyl 4-hydroxypyrimidine-5-carboxylate is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a white to pale-yellow solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxypyrimidine-5-carboxylate can be synthesized through the hydroxymethylation reaction of methyl pyrimidine. In this process, p-methyl pyrimidine is heated and reacted with methanol in the presence of a base catalyst . The reaction typically requires controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Key Synthetic Routes:
- Hydroxymethylation Reaction : Involves heating methyl pyrimidine with methanol in the presence of a base catalyst.
- Oxidation and Reduction Reactions : This compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols or amines.
Medicinal Chemistry
Methyl 4-hydroxypyrimidine-5-carboxylate has been investigated for its pharmacological properties, particularly its anti-inflammatory and neuroprotective effects. It has shown potential in:
- Inhibition of Cytokine Production : Studies indicate that this compound can suppress pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antiviral Activity : Research has demonstrated its efficacy against human cytomegalovirus (HCMV), showcasing a dose-dependent inhibition of viral replication.
Biological Studies
The compound has been studied for its interaction with various biological pathways:
- Neuroprotection : It reduces endoplasmic reticulum stress markers in neuronal cells, indicating protective effects against neurodegenerative diseases.
- Antimicrobial Properties : Derivatives of this compound have exhibited significant antibacterial activity against pathogens like Burkholderia pseudomallei through enzyme inhibition mechanisms.
Agrochemical Applications
In agrochemistry, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics allow for modifications that enhance herbicidal efficacy while minimizing environmental impact .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry reported that this compound derivatives effectively inhibited HCMV replication in vitro. The IC50 values indicated potent antiviral activity, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Antibacterial Activity
Research conducted on derivatives of this compound showed significant antibacterial effects against Burkholderia pseudomallei. The mechanism involved the inhibition of the MEP pathway, which is crucial for bacterial survival .
Case Study 3: Anti-inflammatory Effects
A review highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Compounds were found to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of methyl 4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-hydroxypyrimidine-5-carboxylate can be compared with other similar compounds such as:
- Methyl 4-oxo-3H-pyrimidine-5-carboxylate
- Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate
- 4-Hydroxy-pyrimidine-5-carboxylic acid methyl ester
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. This compound is unique due to its specific hydroxyl and carboxylate functional groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Methyl 4-hydroxypyrimidine-5-carboxylate (MHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
MHP is characterized by its pyrimidine ring with hydroxyl and carboxylate substituents, which contribute to its biological activity. The structural formula is represented as follows:
This compound exhibits unique chemical properties that facilitate interactions with various biological macromolecules, including enzymes and receptors.
Antiviral Properties
Recent studies have highlighted MHP's potential as an antiviral agent. It has been shown to inhibit the replication of certain viruses, including Human Cytomegalovirus (HCMV). In a study evaluating dihydroxypyrimidine derivatives, MHP demonstrated significant inhibitory effects on viral polymerases, suggesting a mechanism of action that involves interference with viral replication processes .
Antibacterial Activity
MHP has also been investigated for its antibacterial properties. Compounds with similar structures have been found to target enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial isoprenoid biosynthesis. MHP's ability to inhibit key enzymes in this pathway suggests it may serve as a lead compound for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of MHP can be influenced by its structural modifications. Research indicates that variations in the substituents on the pyrimidine ring can enhance or diminish its activity against specific biological targets. For example, the introduction of different functional groups has been shown to affect the compound's potency against HCMV and other pathogens .
Modification | Effect on Activity |
---|---|
Hydroxyl group at C4 | Enhances interaction with viral enzymes |
Carboxylate at C5 | Important for binding affinity |
Methyl substitution | Modulates lipophilicity and solubility |
Case Studies
- Inhibition of HCMV Replication : A study demonstrated that MHP effectively inhibited HCMV replication in vitro, showcasing a dose-dependent response with an IC50 value indicating potent antiviral activity .
- Antibacterial Efficacy : In another investigation, MHP derivatives were synthesized and tested against Burkholderia pseudomallei, revealing significant antibacterial activity through enzyme inhibition in the MEP pathway .
- Anticancer Potential : Preliminary studies suggest that MHP derivatives exhibit cytotoxic effects against various cancer cell lines, including human leukemia cells. The structure-activity relationships indicate that specific substitutions can enhance antitumor efficacy .
Properties
IUPAC Name |
methyl 6-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOVXLWAGKILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471594 | |
Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-35-0 | |
Record name | Methyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4774-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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